molecular formula C12H13N3O2 B175415 Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate CAS No. 16078-63-0

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B175415
CAS No.: 16078-63-0
M. Wt: 231.25 g/mol
InChI Key: WATKLRBOWCFWFU-UHFFFAOYSA-N
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Description

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS: 16078-63-0, molecular formula: C₁₂H₁₃N₃O₂) is a pyrazole-based compound characterized by a phenyl group at the 1-position, an amino group at the 3-position, and an ethyl ester at the 4-position. It serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive amino and ester functionalities. The compound exhibits a molecular weight of 231.25 g/mol, a predicted density of 1.25 g/cm³, and a boiling point of 385.1°C . Its stability under ambient conditions and compatibility with diverse synthetic routes make it a critical building block for heterocyclic chemistry.

Properties

IUPAC Name

ethyl 3-amino-1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-2-17-12(16)10-8-15(14-11(10)13)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATKLRBOWCFWFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561947
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16078-63-0
Record name Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of β-Keto Esters with Phenylhydrazine Derivatives

The cyclocondensation of β-keto esters with substituted hydrazines represents a classical route to pyrazole derivatives. For ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate, this method involves reacting ethyl 3-aminocrotonate with phenylhydrazine under acidic conditions. The reaction proceeds via hydrazone formation, followed by cyclization to yield the pyrazole ring.

Reaction Conditions and Mechanism

  • Reactants : Ethyl 3-aminocrotonate (1.0 equiv), phenylhydrazine (1.2 equiv)

  • Solvent : Ethanol or acetic acid

  • Catalyst : Concentrated HCl (0.1 equiv)

  • Temperature : Reflux at 80–100°C for 6–8 hours

  • Yield : 60–70% after purification .

The amino group at position 3 is introduced via the β-keto ester precursor, while the phenyl group at position 1 originates from phenylhydrazine. Regioselectivity is governed by the electronic effects of the substituents, with the phenyl group favoring attachment at the less sterically hindered position .

Multi-Step Synthesis via Intermediate Hydrazones

A two-step approach involves synthesizing a hydrazone intermediate, followed by cyclization and functionalization. This method is advantageous for introducing sensitive functional groups.

Step 1: Hydrazone Formation
Ethyl acetoacetate reacts with phenylhydrazine in ethanol at room temperature to form the hydrazone.
Step 2: Cyclization and Amination
The hydrazone undergoes cyclization in the presence of ammonium acetate and acetic acid at 120°C, followed by nitration and reduction to introduce the amino group .

Key Data

ParameterValue
Hydrazone yield85%
Cyclization yield65%
Final product purity>95% (via HPLC)

This method allows for modular substitution but requires careful control of nitration conditions to avoid over-oxidation .

Catalytic Methods for Enhanced Regioselectivity

Transition metal catalysts, such as palladium and copper complexes, improve regioselectivity in pyrazole synthesis. For example, Pd/C facilitates the coupling of ethyl 3-aminopyrazole-4-carboxylate with iodobenzene to introduce the phenyl group.

Reaction Optimization

  • Catalyst : 5% Pd/C (0.1 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF at 100°C

  • Yield : 75–80% .

Catalytic methods reduce side products and enhance scalability, making them suitable for industrial applications .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, significantly reducing synthesis time. A reported protocol involves:

  • Reactants : Ethyl 3-aminocrotonate, phenylhydrazine

  • Solvent : Ethanol

  • Microwave power : 300 W

  • Time : 20 minutes

  • Yield : 78% .

This method minimizes thermal degradation and improves energy efficiency compared to traditional reflux .

Purification and Isolation Techniques

Post-synthesis purification is critical for obtaining high-purity product. Common methods include:

a. Column Chromatography

  • Stationary phase : Silica gel (200–300 mesh)

  • Eluent : Ethyl acetate/hexane (3:7 v/v)

  • Recovery : 90–95% .

b. Recrystallization

  • Solvent : Ethanol/water (4:1 v/v)

  • Purity : >98% .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry:
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of more complex molecules. It is often utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Synthesis Methods:
The synthesis typically involves the reaction of ethyl acetoacetate with phenylhydrazine, forming a hydrazone intermediate that cyclizes to create the pyrazole ring. The reaction conditions often include bases like sodium ethoxide and heating to facilitate cyclization .

Biological Applications

Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in developing new antibacterial agents .

Anticancer Activity:
Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness is often measured using IC50 values, indicating its potential as a therapeutic agent .

Anti-inflammatory Effects:
The compound has shown promise as an anti-inflammatory agent, potentially useful in treating conditions such as arthritis. Its mechanism may involve the inhibition of cyclooxygenase enzymes, which are key players in inflammatory processes .

Medicinal Chemistry

This compound is explored for its potential in drug development. Its scaffold allows for modifications that can enhance biological activity or target specificity. Various derivatives are synthesized to optimize these properties .

Agrochemical Applications

In agriculture, this compound is utilized in the synthesis of agrochemicals such as herbicides and fungicides. Its efficacy against plant pathogens makes it a valuable component in crop protection strategies .

Material Science

The unique properties of this compound have led to investigations into its use in materials science, particularly in organic electronics and coordination chemistry. Its ability to form complexes with metals opens avenues for developing new materials with specific electronic properties .

Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of derivatives against common pathogens. The results indicated significant antibacterial activity comparable to standard antibiotics like Ciprofloxacin, showcasing the compound's potential as a new antibacterial agent .

Study 2: Anticancer Potential

In vitro studies assessed the anticancer effects against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth, with effective concentrations identified for potential therapeutic use .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or proteins can contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

Pyrazole derivatives with varying 3-position substituents exhibit distinct physicochemical and biological properties:

Compound Name Substituent (3-position) Melting Point (°C) Key Applications/Synthesis Methods Reference
Ethyl 3-(p-tolyl)-1H-pyrazole-4-carboxylate p-Tolyl 71.5–177.2 Farnesyl antagonist synthesis via condensation
Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate CF₃ N/A Enhanced metabolic stability; agrochemical intermediates
Ethyl 3-ethoxy-1-phenyl-1H-pyrazole-4-carboxylate Ethoxy N/A Modified hydrogen bonding capacity
Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate Amino N/A Pharmaceutical building block; reductive amination

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃) increase lipophilicity and metabolic stability but may reduce solubility .
  • Amino groups facilitate hydrogen bonding, enhancing interactions with biological targets .
  • Alkyl/aryl substituents (e.g., p-tolyl) influence melting points and crystallinity, as seen in .

Positional Isomerism and Ester Variations

Structural isomers and ester group modifications significantly alter reactivity and applications:

Compound Name Substituent Position Ester Group CAS Number Key Properties Reference
Ethyl 5-amino-1-phenylpyrazole-3-carboxylate 5-amino, 3-ester Ethyl 866837-96-9 Altered electronic profile; lower logP
Mthis compound 3-amino, 4-ester Methyl 897769-56-1 Higher hydrolysis rate vs. ethyl ester
Ethyl 3-amino-2-phenylpyrazole-4-carboxylate 2-phenyl, 3-amino Ethyl 16078-71-0 Steric hindrance impacts binding affinity

Key Observations :

  • Methyl esters (e.g., ) are more prone to hydrolysis than ethyl esters, affecting drug bioavailability.
  • Positional isomerism (e.g., 2-phenyl vs. 1-phenyl) alters steric and electronic environments, impacting receptor interactions .

Key Observations :

  • Reductive amination (e.g., ) is preferred for amino-functionalized pyrazoles due to mild conditions.
  • Transition-metal catalysis (e.g., Ru in ) enables efficient C–N bond formation for complex analogs.

Crystallographic and Stability Data

  • This compound: Crystals analyzed via X-ray diffraction show planar pyrazole rings, with hydrogen bonding involving the amino group .
  • Ethyl 3-(trifluoromethyl) analogs : CF₃ groups introduce steric bulk, reducing crystal symmetry and solubility .

Biological Activity

Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate (CAS Number: 16078-63-0) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

  • Molecular Formula : C12H13N3O2
  • Molecular Weight : 231.26 g/mol
  • Purity : ≥ 97%
  • Boiling Point : Approximately 385.1 °C at 760 mmHg
  • IUPAC Name : this compound

This compound exhibits a range of biological activities, primarily through its interaction with various molecular targets involved in critical signaling pathways. It has been shown to affect:

  • Cell Cycle Regulation : The compound can induce cell cycle arrest, particularly in the G2/M phase, which is crucial for cancer therapy .
  • Apoptosis Induction : It promotes apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bcl-2 and Bax .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Anticancer Exhibits cytotoxic effects against various cancer cell lines (e.g., HepG2, HeLa) with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Anti-inflammatory Demonstrates potential anti-inflammatory properties through inhibition of key inflammatory pathways .
Antiviral Shows activity against HIV and other viruses, potentially offering a novel mechanism of action distinct from existing antiviral drugs .
Neuroprotective Emerging evidence suggests neuroprotective effects, possibly linked to antioxidant activity .

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of this compound against several cancer cell lines, revealing significant growth inhibition in HepG2 and HeLa cells. The compound was found to induce apoptosis through the downregulation of Bcl-2 and upregulation of Bax, indicating its potential as an anticancer agent .
  • SAR Studies : Structure–activity relationship studies have indicated that modifications to the pyrazole ring can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring were correlated with increased potency against cancer cells .
  • Antiviral Properties : In vitro assays demonstrated that compounds structurally similar to this compound exhibited antiviral activity against HIV, suggesting that this compound may share similar mechanisms or could be developed into an effective antiviral agent .

Pharmacokinetics and ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound is crucial for its therapeutic application. Preliminary studies indicate favorable pharmacokinetic properties, including:

PropertyFindings
Solubility Good solubility in organic solvents; moderate aqueous solubility
Stability Stable under physiological conditions; minimal degradation observed
Toxicity Low toxicity in preliminary assays; further studies needed

Q & A

Basic: What synthetic methodologies are commonly employed for preparing Ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate?

Answer:
The compound is typically synthesized via cyclocondensation reactions. A representative method involves reacting ethyl acetoacetate with phenylhydrazine and a carbonyl source (e.g., DMF-DMA) under basic conditions . Key steps include:

  • Cyclocondensation : Formation of the pyrazole ring via nucleophilic attack and cyclization.
  • Esterification : Stabilization of the carboxylate group as an ethyl ester.
Reagents Conditions Yield Reference
Ethyl acetoacetate, phenylhydrazine, DMF-DMAReflux in ethanol, 12–24 hrs~65–75%
Ethyl 3-oxobutanoate, phenylhydrazine hydrazineAcid catalysis (HCl), RT~60%

Methodological Note : Optimize pH and temperature to minimize side products like regioisomers. Confirm purity via HPLC or GC-MS .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy :
    • 1^1H NMR: Characteristic signals for the amino group (δ 5.8–6.2 ppm) and ester carbonyl (δ 165–170 ppm in 13^{13}C) .
    • 15^{15}N NMR: Differentiates pyrazole ring nitrogen environments .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 231.25 (C12_{12}H13_{13}N3_{3}O2_{2}) with fragmentation patterns confirming the ester and amino groups .
  • X-ray Crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and hydrogen-bonding networks using SHELXL .

Advanced: How can computational methods enhance the interpretation of experimental data for this compound?

Answer:

  • DFT Calculations : Optimize geometry and compare with X-ray data to validate intramolecular interactions (e.g., NH···O hydrogen bonds) .
  • Molecular Dynamics (MD) : Simulate solvation effects on reactivity, particularly for ester hydrolysis under acidic/basic conditions .
  • TD-DFT : Predict UV-Vis absorption spectra to correlate with experimental λmax_{max} values for photostability studies .

Example : A study combined IR spectroscopy and DFT to assign vibrational modes of the pyrazole ring, resolving ambiguities in NH2_2 bending modes .

Advanced: How can crystallographic tools like Mercury aid in analyzing this compound’s solid-state behavior?

Answer:

  • Packing Analysis : Use Mercury’s Materials Module to identify π-π stacking (3.5–4.0 Å) and hydrogen-bonding motifs (e.g., N–H···O=C) .
  • Void Mapping : Quantify free volume in the crystal lattice to predict stability under thermal stress .
  • Packing Similarity : Compare with analogs (e.g., methyl-substituted derivatives) to rationalize differences in melting points .

Case Study : A structure of a related quinoline-pyrazole hybrid revealed intermolecular C–H···π interactions critical for lattice stability, resolved using Mercury .

Advanced: How to resolve contradictions in spectral data during structural elucidation?

Answer:

  • Cross-Validation : Pair 1^1H NMR with 15^{15}N HMBC to confirm NH2_2 connectivity if signals overlap .
  • Variable-Temperature NMR : Suppress dynamic effects (e.g., ring puckering) obscuring splitting patterns .
  • Synchrotron XRD : High-resolution data can correct discrepancies in bond lengths from lab-source XRD .

Example : A reported regioisomer’s 13^{13}C NMR initially misassigned the carboxylate carbon; DFT-referenced chemical shifts corrected the error .

Advanced: What strategies optimize regioselectivity in substitution reactions of this compound?

Answer:

  • Directing Groups : Use the amino group to steer electrophilic substitution to C-5 via hydrogen bonding with Lewis acids (e.g., BF3_3) .
  • Protection/Deprotection : Temporarily protect the amino group with Boc to enable C-4 functionalization .
  • Microwave-Assisted Synthesis : Enhance yields in SNAr reactions (e.g., with aryl halides) by reducing side-product formation .
Reaction Type Reagents Regioselectivity Yield
NitrationHNO3_3, H2_2SO4_4C-570%
BrominationNBS, DMFC-465%

Basic: What safety protocols are critical when handling this compound in reactive environments?

Answer:

  • Thermal Stability : Decomposes above 200°C, releasing CO and NOx_x; use inert atmospheres for high-temperature reactions .
  • Solvent Compatibility : Avoid strong oxidizers (e.g., KMnO4_4) in polar aprotic solvents (DMF, DMSO) to prevent exothermic reactions .
  • Waste Disposal : Neutralize acidic/basic residues before disposal; coordinate with certified waste handlers for nitrile byproducts .

Advanced: How does this compound’s reactivity compare to its 5-methyl or 4-fluorophenyl analogs?

Answer:

  • Electronic Effects : The phenyl group at N-1 enhances resonance stabilization, reducing electrophilicity at C-4 compared to methyl analogs .
  • Steric Effects : Bulky 3-methylbenzyl substituents (in analogs) hinder nucleophilic attack at C-5, unlike the parent compound .
  • Biological Activity : Amino group at C-3 increases hydrogen-bond donor capacity, enhancing binding to enzyme active sites vs. carboxylate analogs .

Advanced: What mechanistic insights guide the design of catalytic reactions involving this compound?

Answer:

  • Pd-Catalyzed Cross-Coupling : Oxidative addition occurs preferentially at C-4 due to electron-rich pyrazole ring; use Pd(OAc)2_2/XPhos for Suzuki-Miyaura couplings .
  • Acid-Catalyzed Hydrolysis : Ester group hydrolyzes 10× faster at pH < 2 than neutral conditions; monitor via in situ IR to prevent over-hydrolysis .

Case Study : A Ru-catalyzed decarboxylative alkylation achieved 85% yield by leveraging the ester’s leaving group ability .

Advanced: How to address low reproducibility in crystallization experiments?

Answer:

  • Solvent Screening : Use high-boiling solvents (e.g., DMF/H2_2O) for slow evaporation, improving crystal quality .
  • Seeding : Introduce microcrystals of a known polymorph to control nucleation .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping lattices in problematic datasets .

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